7-Cyano-7-deazaguanosine

natural product identification tRNA modification analytical characterization

7-Cyano-7-deazaguanosine (CAS 61210-21-7, also designated preQ0) is a naturally occurring, modified purine nucleoside belonging to the 7-deazaguanosine family. It is characterized by replacement of N7 in the guanine heterocycle with a carbon atom bearing a cyano (–C≡N) substituent.

Molecular Formula C12H13N5O5
Molecular Weight 307.26 g/mol
Cat. No. B12403929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyano-7-deazaguanosine
Molecular FormulaC12H13N5O5
Molecular Weight307.26 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C#N
InChIInChI=1S/C12H13N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,3H2,(H3,14,15,16,21)/t5-,7?,8+,11-/m1/s1
InChIKeyBIRQNXWAXWLATA-DWVWSIQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Cyano-7-deazaguanosine (preQ0) – Structural Identity and Core Role in tRNA Hypermodification


7-Cyano-7-deazaguanosine (CAS 61210-21-7, also designated preQ0) is a naturally occurring, modified purine nucleoside belonging to the 7-deazaguanosine family. It is characterized by replacement of N7 in the guanine heterocycle with a carbon atom bearing a cyano (–C≡N) substituent [1]. Unlike standard guanosine, which lacks the 7-cyano-7-deaza scaffold, this compound serves as the obligate last common intermediate in the divergent biosynthetic pathways leading to the hypermodified tRNA nucleosides queuosine (bacteria/eukarya) and archaeosine (archaea) [2]. Its structure was definitively established in the foundational isolation study by comparison of ultraviolet absorption spectra, thin‑layer chromatographic mobility, and mass spectrum with a synthetic standard [3].

Why Guanosine or Other 7‑Deazaguanosine Analogs Cannot Substitute for 7-Cyano-7-deazaguanosine in Research and Bioproduction


In‑class compounds such as guanosine, 7‑aminomethyl‑7‑deazaguanosine (preQ1), queuosine, and archaeosine are structurally or functionally distinct from 7‑cyano‑7‑deazaguanosine, precluding interchangeable use. Guanosine cannot undergo the base‑exchange reaction catalyzed by tRNA‑guanine transglycosylase (TGT) to introduce a 7‑deazapurine modification [1]. Critically, archaeal TGT from Haloferax volcanii accepts only the preQ0 base (7‑cyano‑7‑deazaguanine) as substrate; neither archaeosine base nor preQ1 base is incorporated into tRNA in vitro [1]. Furthermore, the nitrile reductase QueF exhibits a KM of 0.237 µM and kcat of 0.66 min‑1 specifically for preQ0; the 7‑amido and 7‑formamidino analogs (dADG, archaeosine) are not substrates for this enzyme [2]. Thus, procurement of preQ0 is mandatory for investigators studying tRNA‑modification enzymology, deazapurine biosynthetic pathway reconstitution, or the biotechnological production of queuosine/archaeosine derivatives.

Quantitative Differentiation Guide: 7-Cyano-7-deazaguanosine Versus Closest Analogs


Structural Confirmation: UV, TLC, and Mass Spectral Match to Synthetic preQ0

The structure of the natural isolate designated preQ0 was unambiguously assigned as 7‑cyano‑7‑deazaguanosine by direct comparison of its ultraviolet absorption spectra, thin‑layer chromatographic (TLC) mobility, and mass spectrum with an authentic synthetic standard [1]. In contrast, guanosine lacks the characteristic absorption band at ~305 nm arising from the 7‑cyano‑7‑deaza chromophore and exhibits distinct TLC Rf values [1].

natural product identification tRNA modification analytical characterization

Enzymatic Substrate Specificity: TGT‑Mediated tRNA Base Exchange Accepts preQ0 but Not Archaeosine or preQ1

Archaeal tRNA‑guanine transglycosylase (TGT) purified from Haloferax volcanii catalyzes the exchange of guanine at position 15 of tRNA with free 7‑cyano‑7‑deazaguanine (preQ0 base). Under identical in vitro conditions, neither archaeosine base (7‑formamidino‑7‑deazaguanine) nor preQ1 base (7‑aminomethyl‑7‑deazaguanine) was incorporated into tRNA, demonstrating that preQ0 is the obligate physiological substrate for this TGT [1].

tRNA-guanine transglycosylase substrate specificity archaeosine biosynthesis

Kinetic Selectivity of QueF Nitrile Reductase: Low KM Indicates High Affinity for preQ0

The nitrile oxidoreductase QueF from Bacillus subtilis catalyzes the NADPH‑dependent reduction of 7‑cyano‑7‑deazaguanine (preQ0) to preQ1. Steady‑state kinetic analysis yielded a KM (preQ0) of 0.237 ± 0.045 µM and kcat of 0.66 ± 0.04 min⁻¹ [1]. The 7‑amido (dADG) and 7‑formamidino (archaeosine) analogs are not substrates, and the 7‑formyl‑7‑deazaguanine carbonyl analog is recognized only as a weak ligand without turnover [2]. This low‑micromolar KM affinity is a quantitative benchmark absent for other 7‑deazaguanine derivatives.

nitrile reductase enzyme kinetics queuosine biosynthesis

Cytotoxicity Profile: preQ0 Base Shows Higher Activity than Fluorouracil Against HeLa and HepG2 Cells

PreQ0 base (7‑cyano‑7‑deazaguanine), the aglycone of the target nucleoside, was isolated as a natural product from Streptomyces qinglanensis and evaluated for cytotoxicity. Against HeLa cells, the IC50 was 62.0 µg mL⁻¹; against HepG2 cells, the IC50 was 80.6 µg mL⁻¹. Under the same assay conditions, the positive control fluorouracil (5‑FU) exhibited lower cytotoxicity [1]. This is the only reported cytotoxicity dataset directly comparing preQ0 with a clinically used nucleobase analog.

anticancer activity cytotoxicity marine natural product

Central Biosynthetic Intermediate: Exclusive Branch Point for Queuosine and Archaeosine Production

The de novo biosynthetic pathway from GTP to all 7‑deazapurine nucleosides proceeds through a single obligatory intermediate, preQ0 (7‑cyano‑7‑deazaguanine), generated in four enzymatic steps [1]. In bacteria and eukarya, preQ0 is reduced by QueF to preQ1 en route to queuosine; in archaea, preQ0 is inserted directly into tRNA by TGT and subsequently converted to archaeosine [2]. No alternative biosynthetic route bypasses preQ0, making it the unique gateway for both branches of the pathway [1].

deazapurine biosynthesis queuosine archaeosine

Synthetic Utility: preQ0 Nucleoside as Direct Precursor to Archaeosine via Cyano Group Functionalization

7‑Cyano‑7‑deazaguanosine serves as the direct synthetic precursor to 7‑formamidino‑7‑deazaguanosine (archaeosine). McCloskey et al. converted preQ0‑nucleoside to archaeosine in 31% yield via NH₃ addition to the 7‑cyano group in the presence of NH₄Cl in liquid NH₃ at ~100 °C [1]. A more recent protocol employing hydroxylamine addition followed by Pd‑catalyzed hydrogenation also starts from preQ0‑nucleoside and delivers archaeosine in practical yields [2]. Guanosine and 7‑deazaguanosine, which lack the 7‑cyano group, cannot undergo these transformations, underscoring the unique synthetic versatility of preQ0.

chemical synthesis archaeosine precursor 7-deazaguanosine derivatives

High-Impact Application Scenarios for 7-Cyano-7-deazaguanosine in Research and Industrial Settings


In Vitro Reconstitution of the Queuosine Biosynthetic Pathway

Researchers reconstructing the complete queuosine biosynthetic pathway from GTP require preQ0 as the critical intermediate for the QueF‑catalyzed reduction step. The established kinetic parameters (KM = 0.237 µM, kcat = 0.66 min⁻¹) enable precise stoichiometric control of the enzymatic reaction [1]. Substitution with preQ1 or queuosine is not biochemically equivalent, as these compounds are downstream products and cannot serve as substrates for QueF [1].

Enzymatic Synthesis of Archaeosine‑Modified tRNA for Structural Biology

Archaeosine modification at position 15 of tRNA stabilizes tertiary structure and is essential for thermophilic archaeal growth [1]. The archaeal TGT exclusively accepts preQ0 base for incorporation into tRNA transcripts; neither archaeosine base nor preQ1 base is a substrate [2]. Researchers generating homogeneous, site‑specifically modified tRNA for crystallographic or cryo‑EM studies must procure 7‑cyano‑7‑deazaguanosine (preQ0) as the donor substrate.

Chemical Synthesis of 7‑Substituted‑7‑Deazaguanosine Libraries

The 7‑cyano group of preQ0 is a versatile synthetic handle for generating diverse 7‑substituted‑7‑deazaguanosine analogs, including archaeosine (31% yield via NH₃ addition) and other formamidino, amido, and amino derivatives [1]. Guanosine and unsubstituted 7‑deazaguanosine lack this functional group and cannot serve as starting materials for these transformations [1].

Anticancer Lead Discovery Using the preQ0 Scaffold

PreQ0 base exhibits in vitro cytotoxicity against HeLa (IC50 = 62.0 µg mL⁻¹) and HepG2 (IC50 = 80.6 µg mL⁻¹) cells, exceeding the potency of the clinical agent fluorouracil in the same MTT assay [1]. The 7‑cyano‑7‑deazaguanosine nucleoside can serve as a starting point for medicinal‑chemistry optimization, with the quantitative cytotoxicity benchmarks providing a baseline for structure–activity relationship (SAR) studies [1].

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